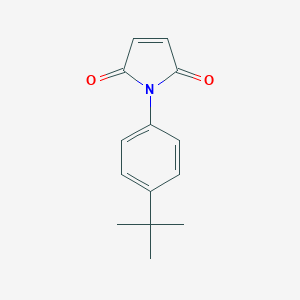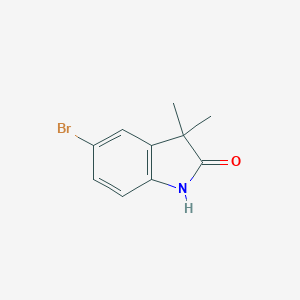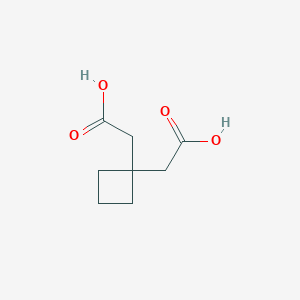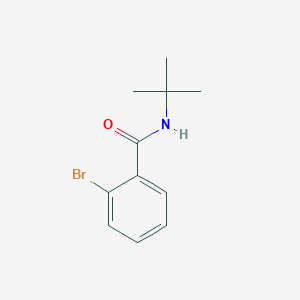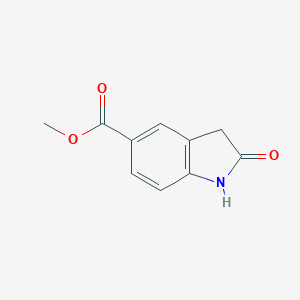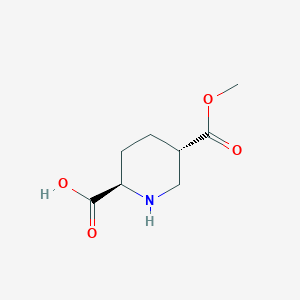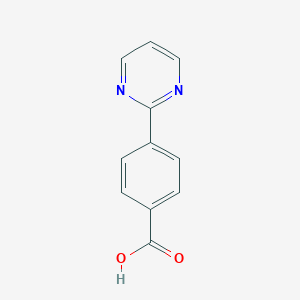
3-Amino-4-nitrophénol
Vue d'ensemble
Description
3-Amino-4-nitrophenol is an organic compound with the chemical formula C6H6N2O3. It is a yellow crystalline powder that is sparingly soluble in water but soluble in organic solvents such as ethanol, methanol, and acetone. This compound is widely used in the production of dyes, pigments, and pharmaceuticals .
Applications De Recherche Scientifique
3-Amino-4-nitrophenol has a wide range of applications in scientific research:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Amino-4-nitrophenol can be synthesized through various methods. One common method involves the reduction of 4-nitro-3-aminophenol using reducing agents such as sodium dithionite or sodium borohydride in an alkaline medium. The product is then isolated by filtration and recrystallization .
Industrial Production Methods: In industrial settings, 3-Amino-4-nitrophenol is often produced by the nitration of 4-amino-3-methoxyphenol followed by reduction. The nitration process involves the use of concentrated nitric acid and sulfuric acid, while the reduction step employs hydrogen gas in the presence of a palladium catalyst .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitroso group using oxidizing agents such as potassium permanganate.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Reduction: Sodium borohydride, hydrogen gas with palladium catalyst.
Oxidation: Potassium permanganate, hydrogen peroxide.
Substitution: Various halogenating agents, acylating agents.
Major Products:
Reduction: 3-Amino-4-aminophenol.
Oxidation: 3-Nitroso-4-nitrophenol.
Substitution: 3-Amino-4-halophenol derivatives .
Mécanisme D'action
The mechanism of action of 3-Amino-4-nitrophenol involves its interaction with various molecular targets and pathways. For instance, in its role as a dye intermediate, it undergoes diazotization and coupling reactions to form azo dyes. In biological systems, it can act as a substrate for enzymes that catalyze its reduction or oxidation, leading to the formation of different metabolites .
Comparaison Avec Des Composés Similaires
- 2-Amino-4-nitrophenol
- 4-Amino-3-nitrophenol
- 2-Amino-5-nitrophenol
- 3-Fluoro-4-nitrophenol
Comparison: 3-Amino-4-nitrophenol is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and physical properties. For example, compared to 2-Amino-4-nitrophenol, it has different solubility characteristics and reactivity towards certain reagents .
Propriétés
IUPAC Name |
3-amino-4-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c7-5-3-4(9)1-2-6(5)8(10)11/h1-3,9H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEZJWMZNGUEHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90936763 | |
| Record name | 3-Amino-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90936763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16292-90-3 | |
| Record name | 3-Amino-4-nitrophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016292903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90936763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-AMINO-4-NITROPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PK87PS8EQH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mutagenic potential of 3-Amino-4-nitrophenol and its structural isomers?
A1: Research suggests that the mutagenic activity of aminonitrophenols is heavily influenced by the position of the amino and nitro groups. While 3-amino-4-nitrophenol itself was found to be non-mutagenic in Salmonella typhimurium strains, both with and without metabolic activation [, ], its isomers 2-amino-4-nitrophenol and 2-amino-5-nitrophenol showed mutagenic activity []. This highlights the importance of positional isomerism in determining the biological activity of these compounds.
Q2: How do structural modifications affect the mutagenicity of 3-amino-4-nitrophenol derivatives?
A2: Studies on a series of 3-amino-4-nitrophenol derivatives revealed that the addition of substituents on the phenolic and amino groups can impact their mutagenicity. For instance, while most derivatives remained non-mutagenic, 4-N-β-hydroxyethylamino-3-nitroanisole, a derivative of 4-amino-3-nitrophenol, exhibited mutagenic properties in several Salmonella typhimurium strains when metabolically activated []. This finding emphasizes the significance of specific structural features in dictating the mutagenic potential of these compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


